molecular formula C15H15ClN4O2 B2992309 N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097864-44-1

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2992309
CAS No.: 2097864-44-1
M. Wt: 318.76
InChI Key: IYMACNGGJGJRHW-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C15H15ClN4O2 and its molecular weight is 318.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes an azetidine ring and a pyridazine moiety, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various therapeutic areas.

Key Structural Features

FeatureDescription
Azetidine Ring Contributes to the compound's stability and reactivity.
Pyridazine Moiety Often linked to anti-inflammatory and anticancer activities.
Chloro and Methoxy Groups Enhance lipophilicity and may influence biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

In a study evaluating the effects of pyrazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited synergistic effects when combined with doxorubicin, leading to enhanced cytotoxicity compared to the drug alone . This suggests that structural modifications in related compounds could yield potent anticancer agents.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been previously reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways.

Research Findings:

A study highlighted the ability of pyrazole-based compounds to reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents . The inhibition of TNF-alpha production further supports this claim.

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties against various pathogens, including antibiotic-resistant strains.

Research Insights:

Pyrazole derivatives have been evaluated for their antimicrobial effects against MRSA (Methicillin-resistant Staphylococcus aureus) and other resistant bacteria. The findings showed that these compounds could disrupt bacterial membranes, leading to cell lysis .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and immune response.
  • Cell Cycle Interference : Inducing cell cycle arrest through various pathways can enhance anticancer efficacy.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-22-13-5-4-10(16)7-12(13)15(21)20-8-11(9-20)18-14-3-2-6-17-19-14/h2-7,11H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMACNGGJGJRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.